4-(1H-Imidazol-1-yl)-2-methylaniline

Descripción

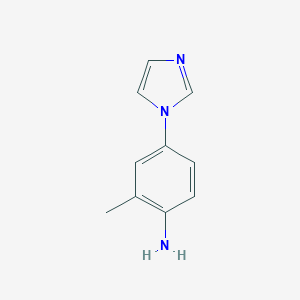

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-imidazol-1-yl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-6-9(2-3-10(8)11)13-5-4-12-7-13/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUDPJHDTZGULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560431 | |

| Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118111-96-9 | |

| Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 1h Imidazol 1 Yl 2 Methylaniline and Its Analogs

Strategic Approaches to the Imidazole-Aniline Core Synthesis

Regioselective Synthetic Routes for Substituted Imidazoles and Anilines

The regioselective synthesis of N-1 arylated imidazoles is a significant challenge due to the presence of two reactive nitrogen atoms in the imidazole (B134444) ring. Direct N-arylation can lead to a mixture of N-1 and N-3 isomers. However, methods have been developed to control this regioselectivity. One effective strategy involves the use of copper(II) acetate (B1210297) as a catalyst in the reaction of substituted imidazoles with aryllead(IV) reagents, which has been shown to provide complete N-1 regiocontrol. acs.org The steric hindrance provided by substituents on the imidazole ring can also direct the arylation to the less hindered nitrogen atom. For the synthesis of the target molecule, the reaction would typically involve the coupling of imidazole with a suitable derivative of 2-methylaniline, such as 4-halo-2-methylaniline or a corresponding boronic acid.

Another approach to ensure regioselectivity is through multi-step sequences. For instance, one of the nitrogen atoms of imidazole can be protected with a bulky group, directing the arylation to the other nitrogen. Subsequent deprotection yields the desired N-1 arylated product. The choice of protecting group and the reaction conditions are crucial for the success of this strategy.

Modern Catalytic Methods in the Synthesis of Imidazole-Aniline Derivatives (e.g., Transition Metal Catalysis, Organocatalysis)

Modern catalytic methods have revolutionized the synthesis of N-aryl imidazoles, offering milder reaction conditions and broader substrate scope compared to classical methods.

Transition Metal Catalysis:

The most prominent transition metal-catalyzed cross-coupling reactions for C-N bond formation are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the synthesis of aryl amines and can be applied to the N-arylation of imidazoles. wikipedia.orglibretexts.org The reaction typically involves an aryl halide (e.g., 4-bromo-2-methylaniline (B145978) or 4-iodo-2-methylaniline), imidazole, a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgnumberanalytics.comacs.org The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

Ullmann Condensation: The copper-catalyzed Ullmann reaction is a classical method for N-arylation that has seen significant improvements with the development of new catalyst systems. wikipedia.orgmdpi.com Modern protocols often use a copper(I) or copper(II) salt as a catalyst, along with a ligand, a base, and a polar solvent. organic-chemistry.orgacs.org These reactions can be performed under milder conditions than the traditional high-temperature Ullmann reactions. organic-chemistry.org The Chan-Lam coupling, a variation of the Ullmann reaction, utilizes arylboronic acids as the aryl source and is often carried out under aerobic conditions. researchgate.net

Interactive Data Table: Comparison of Catalytic Systems for N-Arylation of Imidazole with Aryl Halides

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / P(n-Bu)Ad₂ | P(n-Bu)Ad₂ | K₂CO₃ | DMA | 120 | 82 | nih.gov |

| CuBr | Pyridin-2-yl β-ketone | Cs₂CO₃ | DMSO | 60-80 | up to 95 | organic-chemistry.org |

| CuI | L-Proline | K₂CO₃ | DMSO | 90 | 85-95 | researchgate.net |

| Cu₂O | Norfloxacin | K₂CO₃ | DMF | 120 | up to 98 | researchgate.net |

| Pd/AlO(OH) NPs | None | KOH | H₂O/iPrOH | 25 | 93 | biomedres.us |

Organocatalysis:

While transition metal catalysis dominates the field of N-arylation, organocatalysis has emerged as a valuable tool for the synthesis of substituted imidazoles through multi-component reactions. tandfonline.com For instance, the synthesis of tetrasubstituted imidazoles can be achieved through a one-pot, four-component reaction of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate, catalyzed by an organic acid like glutamic acid or ascorbic acid. tandfonline.com While not a direct route to 4-(1H-Imidazol-1-yl)-2-methylaniline, these methods are important for creating a diverse range of imidazole-containing molecules.

Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry approaches for the synthesis of N-arylimidazoles focus on reducing waste, using less hazardous solvents, and employing recyclable catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of N-arylimidazoles, often leading to higher yields in shorter reaction times compared to conventional heating. organic-chemistry.orgglobalresearchonline.netnih.govlew.rorsc.org This technique can be applied to both palladium- and copper-catalyzed N-arylation reactions.

Use of Greener Solvents: Water has been successfully used as a solvent for the copper-catalyzed N-arylation of imidazoles, offering a non-toxic and environmentally benign alternative to volatile organic solvents like DMF and DMSO. researchgate.net The use of phase-transfer catalysts can facilitate the reaction between the organic substrates and the aqueous phase.

Heterogeneous and Recyclable Catalysts: To simplify product purification and reduce catalyst waste, heterogeneous catalysts have been developed. Examples include copper-exchanged fluorapatite (B74983) (CuFAP) and palladium nanoparticles supported on boehmite (Pd/AlO(OH) NPs), which can be easily recovered and reused for multiple reaction cycles without significant loss of activity. biomedres.usorganic-chemistry.org

Derivatization Strategies for Structural Diversification of this compound

Once the this compound core has been synthesized, further derivatization can be carried out to create a library of analogs with potentially enhanced biological activities or material properties.

Functionalization of the Imidazole Moiety for Enhanced Biological Activity

The imidazole ring offers several positions for functionalization. Direct C-H arylation has emerged as a powerful strategy for introducing aryl groups at the C2, C4, and C5 positions of the imidazole ring. nih.gov Palladium catalysis has been successfully employed for the regioselective arylation of N-substituted imidazoles. nih.govdocumentsdelivered.com For example, selective C5-arylation can be achieved using a palladium catalyst with a phosphine ligand and a carbonate base, while switching to an alkoxide base and a nonpolar solvent can favor C2-arylation. nih.gov

Another approach to functionalize the imidazole ring is through the formation of imidazolium (B1220033) salts. The un-substituted nitrogen of the N-arylimidazole can be alkylated to form N-alkyl-N'-arylimidazolium salts. organic-chemistry.org These salts are precursors to N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry and have applications in catalysis. organic-chemistry.org

Interactive Data Table: Regioselective C-H Arylation of N-Substituted Imidazoles

| Position of Arylation | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| C5 | Pd(OAc)₂ | P(Cy)₃ | K₂CO₃ | Dioxane | 120 | nih.gov |

| C2 | Pd(OAc)₂ | P(n-Bu)Ad₂ | NaOtBu | Toluene | 120 | nih.gov |

| C4 | Pd(OAc)₂ | P(n-Bu)Ad₂ | K₂CO₃ | DMA | 120 | nih.gov |

Substituent Effects on the Aniline (B41778) Ring and their Synthetic Implications

The substituents on the aniline ring, namely the methyl group at the 2-position and the imidazole group at the 4-position, have a significant influence on its reactivity and can be exploited for further synthetic transformations. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.org However, its high reactivity can lead to over-reaction and oxidation. libretexts.org To control its reactivity, the amino group can be protected, for example, by acetylation to form an acetanilide. libretexts.org This moderately activating group still directs electrophilic substitution to the remaining ortho and para positions.

In the case of this compound, the positions ortho to the amino group (positions 3 and 5) are activated. The methyl group at position 2 is a weakly activating, ortho-, para-directing group. The imidazole group at position 4 is generally considered an electron-withdrawing group, which deactivates the aniline ring towards electrophilic substitution. The interplay of these electronic effects will determine the regioselectivity of further functionalization of the aniline ring. For example, electrophilic substitution is most likely to occur at the positions ortho to the strongly activating amino group.

Asymmetric Synthesis Considerations for Enantioselective Analogs of this compound

The development of enantiomerically pure analogs of this compound is a critical area of research, driven by the distinct pharmacological profiles that individual enantiomers of a chiral drug molecule often exhibit. The introduction of a stereocenter into the core structure of this compound analogs can be achieved through various asymmetric synthesis strategies. These strategies primarily focus on the enantioselective construction of chiral centers or the synthesis of axially chiral biaryl systems. Key considerations in this field include the use of chiral catalysts, the development of novel chiral ligands, and the application of asymmetric multicomponent reactions.

One of the foremost strategies for obtaining enantiopure amines is through the transition metal-catalyzed asymmetric hydrogenation of prochiral precursors such as imines, enamines, and N-heteroarenes. nih.govacs.org For analogs of this compound, this could involve the synthesis of an imine derivative followed by hydrogenation using a chiral catalyst, typically based on rhodium, iridium, or ruthenium complexed with chiral phosphine ligands. nih.gov The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantioselectivity. nih.gov

Another significant approach involves the use of chiral imidazole-containing compounds themselves as ligands or organocatalysts. rsc.orgnih.gov Novel chiral imidazole cyclophane receptors have been synthesized and have demonstrated good chiral recognition for amino acid derivatives. rsc.org This principle can be extended to the design of catalysts for the synthesis of chiral analogs of the target compound. For instance, imidazolidin-4-one (B167674) derivatives have been successfully employed as organocatalysts in various asymmetric transformations, including Friedel-Crafts alkylations and Diels-Alder reactions. kfupm.edu.saresearchgate.net These catalysts can be immobilized on solid supports to facilitate recovery and reuse. kfupm.edu.sa

The synthesis of axially chiral imidazoles represents a distinct and advanced approach to introducing chirality. nih.gov This type of atropisomerism arises from restricted rotation around a single bond, often in biaryl systems. A cation-directed catalytic enantioselective desymmetrization method has been reported for the synthesis of axially chiral imidazoles. nih.gov Furthermore, an asymmetric multicomponent reaction has been developed for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines, highlighting the potential for creating complex chiral structures in a single step. nih.gov The success of this method relies on the use of a chiral phosphoric acid (CPA) catalyst that controls the stereoselective attack of an isocyanide onto an imine intermediate. nih.gov The presence of hydrogen-bonding donors in the substrates was found to be critical for achieving high enantioselectivity. nih.gov

The utility of imidazole-derived pronucleophiles in asymmetric catalysis also presents a viable pathway to chiral analogs. beilstein-journals.orgnih.gov Specifically, 1H-imidazol-4(5H)-ones have been used as α-amino acid equivalents for the catalytic and asymmetric synthesis of N-substituted α,α-disubstituted amino acids. beilstein-journals.orgnih.gov This method benefits from the ease of deprotonation under mild conditions to form an aromatic enolate, which can then react with various electrophiles in the presence of a chiral catalyst. beilstein-journals.org

The following table summarizes selected examples of asymmetric synthesis methodologies that could be adapted for the preparation of enantioselective analogs of this compound, based on the synthesis of structurally related chiral imidazole-containing compounds and chiral amines.

Comprehensive Spectroscopic and Advanced Analytical Characterization of 4 1h Imidazol 1 Yl 2 Methylaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity of the atoms within the 4-(1H-Imidazol-1-yl)-2-methylaniline molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the methylaniline and imidazole (B134444) rings. The methyl group (-CH₃) would appear as a singlet, typically in the upfield region. The protons of the aniline (B41778) ring would present as a complex splitting pattern, while the three protons of the imidazole ring would appear as distinct singlets or narrowly split signals in the aromatic region. The two protons of the primary amine (-NH₂) would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing ten distinct signals corresponding to each unique carbon atom in the molecule. The methyl carbon would be found at high field, while the eight aromatic carbons of the two rings would resonate at lower fields.

2D NMR: To resolve any ambiguities and definitively map the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity between adjacent protons on the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the precise assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be crucial for confirming the connection between the aniline ring and the imidazole ring, for example, by showing a correlation from the imidazole's H2 or H5 proton to the aniline's C4 carbon.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted chemical shifts (δ) in ppm relative to a standard reference.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -CH₃ | ~2.2 | ~18 | C1, C2, C3 (Aniline) |

| -NH₂ | ~4.0 (broad) | - | C4 (Aniline) |

| H3 (Aniline) | ~7.1 | ~130 | C1, C2, C4, C5 |

| H5 (Aniline) | ~7.2 | ~120 | C1, C3, C4 |

| H6 (Aniline) | ~7.0 | ~125 | C2, C4, C5 |

| H2 (Imidazole) | ~7.9 | ~138 | C4, C5 (Imidazole), C4 (Aniline) |

| H4 (Imidazole) | ~7.3 | ~129 | C2, C5 (Imidazole) |

| H5 (Imidazole) | ~7.3 | ~118 | C2, C4 (Imidazole), C4 (Aniline) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high precision. nih.gov For this compound (C₁₀H₁₁N₃), HRMS provides an experimentally measured mass that can be compared to the calculated theoretical mass.

The technique, often utilizing an electrospray ionization (ESI) source, would detect the protonated molecule, [M+H]⁺. The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) analyzers allows for mass measurement with an error of less than 5 parts per million (ppm), unequivocally confirming the molecular formula. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation pattern of the parent ion. This analysis provides valuable structural information by revealing characteristic neutral losses and fragment ions, which helps to piece together the molecular structure, corroborating the NMR data.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃ |

| Calculated Monoisotopic Mass | 173.0953 g/mol |

| Calculated Exact Mass of [M+H]⁺ | 174.1026 |

| Expected Major Fragment Ions (m/z) | Loss of CH₃, cleavage of the C-N bond between rings |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include the N-H stretches of the primary amine, C-H stretches from the aromatic rings and the methyl group, and C=C and C=N stretching vibrations within the aromatic systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of two conjugated aromatic rings (aniline and imidazole) constitutes a significant chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show characteristic absorption maxima (λmax) in the UV region, corresponding to π→π* electronic transitions within the aromatic systems. researchgate.net

Table 3: Predicted Spectroscopic Data (IR and UV-Vis)

| Spectroscopy Type | Expected Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| Infrared (IR) | N-H Stretch (Amine) | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 | |

| Aliphatic C-H Stretch | 2850-2960 | |

| Aromatic C=C and C=N Stretch | 1450-1600 | |

| UV-Visible (UV-Vis) | π→π* Transition 1 | ~210-230 nm |

| π→π* Transition 2 | ~270-290 nm |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure and Absolute Stereochemistry Determination

Single Crystal X-ray Diffraction (SCXRD) offers the most definitive structural proof by providing a three-dimensional map of electron density in the solid state. mdpi.com If a suitable single crystal of this compound can be grown, SCXRD analysis would yield precise data on bond lengths, bond angles, and torsion angles. researchgate.net

This technique would confirm the planarity of the imidazole and aniline rings and determine the dihedral angle between them. Furthermore, SCXRD reveals how the molecules pack in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds involving the amine group, which are critical for understanding the material's solid-state properties. As the molecule is achiral, absolute stereochemistry determination is not applicable.

Table 4: Parameters Determined by Single Crystal X-ray Diffraction (SCXRD)

| Parameter | Description |

|---|---|

| Crystal System and Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Provides the dimensions (a, b, c) and angles (α, β, γ) of the unit cell. |

| Bond Lengths and Angles | Precise measurement of all interatomic distances and angles. |

| Intermolecular Interactions | Identifies hydrogen bonding, π-π stacking, and other non-covalent interactions. |

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC-NMR, LC-MS)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reverse-phase mode, is the standard method for determining the purity of this compound. A sample is passed through a column (e.g., C18), and its components are separated based on their polarity. Using a UV detector set to one of the compound's absorption maxima, the purity can be calculated from the relative area of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. mdpi.com As the compound elutes from the HPLC column, it is ionized and its mass-to-charge ratio is determined. nih.gov This allows for the confirmation of the molecular weight of the main peak and provides mass information for any impurities, aiding in their identification.

Table 5: Exemplary HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 280 nm) or Mass Spectrometry (LC-MS) |

Computational Chemistry and Molecular Modeling Studies of 4 1h Imidazol 1 Yl 2 Methylaniline

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO Analysis, Electrostatic Potential Mapping)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) studies are widely employed to determine the optimized molecular geometry and electronic structure of imidazole (B134444) derivatives. Methods such as B3LYP with basis sets like 6-31G(d) or 6-311++G(d,p) offer a balance between computational cost and accuracy for calculating properties like vibrational frequencies and NMR chemical shifts. researchgate.netasianpubs.org For 4-(1H-Imidazol-1-yl)-2-methylaniline, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional conformation of the molecule.

HOMO-LUMO Analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. nih.gov The analysis of frontier molecular orbitals helps in predicting how the molecule will interact with other species. researchgate.net

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.30 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.49 | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | 2.25 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | 4.06 | Measures the power to attract electrons |

Electrostatic Potential Mapping (MEP) provides a visual representation of the charge distribution on the molecule's surface. libretexts.org These maps are invaluable for predicting how molecules interact with one another, identifying regions that are rich or poor in electrons. researchgate.netresearchgate.net In an MEP diagram, red areas indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). libretexts.orgresearchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole ring and the aniline (B41778) group, highlighting these as potential sites for hydrogen bonding or coordination with metal ions.

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time.

Molecular Dynamics (MD) Simulations are used to study the movement of atoms and molecules, allowing for the analysis of conformational changes and stability. ajchem-a.com By simulating the molecule in a specific environment, such as in a solvent or near a biological target, MD can reveal how this compound behaves in a more realistic setting. nih.gov Analysis of parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation can indicate the stability of the molecule's conformation and the flexibility of its different regions. ajchem-a.com

Conformational Analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scielo.br For this compound, the orientation of the imidazole ring relative to the methylaniline ring is a key conformational feature. Theoretical studies can determine the molecular energy profile by systematically rotating selected torsion angles to identify the lowest-energy, and therefore most stable, conformer. researchgate.net This information is critical for understanding how the molecule might fit into the binding pocket of a biological target.

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). unar.ac.id This method is instrumental in drug discovery for screening potential drug candidates and elucidating their binding mechanisms.

Imidazole-based compounds are known to interact with a wide range of biological targets. Molecular docking studies can be used to investigate the binding of this compound to various enzymes and receptors. Potential targets could include protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), or enzymes such as DNA gyrase and acetylcholinesterase, which have been studied with other imidazole derivatives. mdpi.comijcce.ac.irjddtonline.info The results of docking studies are often expressed as a docking score or binding energy, which estimates the binding affinity between the ligand and the target. Lower binding energy values typically indicate a more stable and favorable interaction.

| Ligand | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Imidazole Derivative A | HDAC2 (4LXZ) | -8.7 | HIS 146, PHE 155, LEU 276 ajchem-a.com |

| Imidazolone Derivative B | Protein Kinase (1HNJ) | -4.84 | Not Specified nih.gov |

| Phenanthroline Derivative C | DNA Gyrase | -5.28 | Not Specified jddtonline.info |

| Imidazolo-Triazole D | HDAC2 (4LXZ) | -7.2 | HIS 146, PHE 210 ajchem-a.com |

In Silico Prediction of Potential Biological Interactions and Binding Affinities

Beyond simply predicting the binding pose, computational methods can provide detailed analyses of the interactions that stabilize the ligand-receptor complex and offer more quantitative predictions of binding affinity.

Analysis of Biological Interactions: Docking results can be further analyzed to identify the specific types of non-covalent interactions responsible for binding. These include hydrogen bonds, hydrophobic interactions, electrostatic interactions (salt bridges), and π-π stacking. jddtonline.infojddtonline.info For this compound, the imidazole and aniline moieties could participate in hydrogen bonding and aromatic interactions with amino acid residues in a protein's active site.

Binding Affinity Prediction: More advanced computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), can be used to recalculate and refine the binding free energy of a docked ligand. nih.govnih.gov These calculations often provide a more accurate estimation of binding affinity than docking scores alone. Such studies can help differentiate between promising and non-promising candidates for further development.

Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in evaluating the drug-likeness of a compound. asianpubs.orgnih.gov These predictions assess pharmacokinetic properties based on the molecule's structure, helping to identify potential liabilities early in the discovery process. unar.ac.id

Chemoinformatics and Virtual Screening for Analog Discovery

Chemoinformatics applies computational methods to solve problems in chemistry, particularly in the storage, retrieval, and analysis of chemical information. mdpi.com It plays a vital role in modern drug discovery, especially in the identification of new lead compounds.

Virtual Screening is a powerful chemoinformatic technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method docks compounds from a database into the 3D structure of a biological target. mdpi.com

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method searches for molecules that are similar to known active compounds. nih.gov

Analog Discovery: Using this compound as a starting point or "hit" compound, virtual screening can be employed to identify structurally similar analogs with potentially enhanced biological activity or improved physicochemical properties. nih.gov By screening large commercial or proprietary databases, researchers can rapidly expand the chemical space around the initial hit, leading to the development of a robust structure-activity relationship (SAR) and the discovery of optimized lead compounds. nih.gov

Based on a thorough review of available scientific literature, there is insufficient specific data regarding the biological and pharmacological activities of derivatives of This compound to fully address the detailed sections and subsections requested in the article outline. Research on the broader class of imidazole-containing compounds is extensive; however, specific studies focusing on the antimicrobial, anti-inflammatory, and anticancer properties of derivatives from this particular chemical scaffold are not prominently available in the public domain.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline for this specific compound family. Providing information on other imidazole derivatives would not meet the explicit requirements of your request.

Biological Activity and Pharmacological Investigations of 4 1h Imidazol 1 Yl 2 Methylaniline Derivatives

Investigations into Anticancer Activities

Target-Specific Inhibition (e.g., kinase inhibition, topoisomerase inhibition)

Derivatives of the 4-(1H-imidazol-1-yl)-2-methylaniline scaffold have demonstrated significant potential as inhibitors of crucial cellular targets, particularly kinases and topoisomerases, which are often implicated in diseases like cancer.

Kinase Inhibition

The imidazole (B134444) moiety is a recognized pharmacophore that can interact with the hinge region of protein kinases, making it a valuable scaffold for designing kinase inhibitors. nih.gov Research has shown that imidazole-based compounds can be potent and selective inhibitors of various kinases. For instance, a series of 2,4-1H-imidazole carboxamides were identified as powerful and selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1), a key player in inflammatory diseases and certain cancers. nih.gov

Similarly, novel pyrimidin-4-yl-1H-imidazole derivatives have been synthesized and evaluated for their antiproliferative effects against melanoma cell lines. nih.gov One compound, in particular, exhibited potent activity with an IC50 value of 0.62 µM against the A375P human melanoma cell line and was identified as a selective and potent CRAF inhibitor. nih.gov Further studies have explored 1H-benzo[d]imidazole-benzylidene-benzohydrazide hybrids as potential multi-kinase inhibitors, targeting proteins like EGFR and HER2. mdpi.com Additionally, imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as inhibitors of FLT3-ITD kinase, which is relevant in acute myeloid leukemia. nih.gov The design of 4-anilinoquinazoline (B1210976) derivatives has also led to compounds with dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). ijcce.ac.ir

Interactive Data Table: Kinase Inhibition by Imidazole Derivatives

| Compound Series | Target Kinase | Cell Line | IC50 (µM) |

|---|---|---|---|

| 2,4-1H-imidazole carboxamides | TAK1 | - | - |

| Pyrimidin-4-yl-1H-imidazole derivatives | CRAF | A375P | 0.62 |

| Imidazo[1,2-b]pyridazine derivatives | FLT3-ITD | - | - |

| 4-Anilinoquinazoline derivatives | EGFR/VEGFR | A431 | 2.62 |

| 1H-benzo[d]imidazole-benzylidene-benzohydrazide hybrids | EGFR/HER2 | - | - |

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. ekb.eg Several studies have reported the potential of imidazole-containing compounds to inhibit these enzymes. For example, imidazo[1,2-a]quinoxaline (B3349733) derivatives have been synthesized and shown to act as dual inhibitors of human topoisomerase I and II, exhibiting anticancer potential in lung, colon, and breast cancer cell lines with IC50 values below 4.5 µM. indianchemicalsociety.com

Furthermore, imidazo[4,5-b]phenazine derivatives have also been investigated as dual topoisomerase I/IIα inhibitors. ekb.eg One derivative, compound 4e, was found to be a potent inhibitor of Topo I with an IC50 of 29.25 µM, comparable to the standard drug camptothecin. ekb.eg Other derivatives, 4f and 4g, displayed potency against Topo IIα with IC50 values of 26.74 µM and 22.72 µM, respectively, which is comparable to etoposide. ekb.eg These findings highlight the potential of the imidazole scaffold in developing effective topoisomerase inhibitors for cancer therapy. ekb.egindianchemicalsociety.com

Interactive Data Table: Topoisomerase Inhibition by Imidazole Derivatives

| Compound Series | Target Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|---|

| Imidazo[1,2-a]quinoxalines | Topo I/II | < 4.5 | - |

| Imidazo[4,5-b]phenazine (4e) | Topo I | 29.25 | Camptothecin (25.71 µM) |

| Imidazo[4,5-b]phenazine (4f) | Topo IIα | 26.74 | Etoposide (20.52 µM) |

| Imidazo[4,5-b]phenazine (4g) | Topo IIα | 22.72 | Etoposide (20.52 µM) |

Exploration of Other Therapeutic Potentials (e.g., antidiabetic, antiparasitic, antidepressant, analgesic)

The versatility of the imidazole scaffold extends beyond anticancer applications, with derivatives showing promise in a variety of other therapeutic areas. clinmedkaz.orglongdom.org The imidazole ring can interact with various biomolecules, and modifications to its structure can lead to compounds with diverse pharmacological effects. clinmedkaz.org

Research has pointed to the potential of imidazole derivatives as anti-inflammatory agents through the inhibition of COX-2. nih.gov Newly synthesized imidazolones have demonstrated significant binding to COX-2, leading to a reduction in the expression of inflammatory mediators. nih.gov Furthermore, the broad biological profile of imidazole derivatives includes investigations into their potential as antiviral (specifically anti-HCV), antibacterial, antifungal, and antioxidant agents. ijrpc.comnih.govmdpi.com For instance, a series of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives were synthesized with the expectation of anti-HCV activity. ijrpc.com Other studies have focused on developing novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole fragment as potent antibacterial agents. mdpi.com

Bioactivity Profiling and Chemical Genetics Approaches using this compound as a Chemical Probe

The this compound core structure serves as a valuable chemical probe for bioactivity profiling and chemical genetics. These approaches utilize small molecules to perturb and study biological systems, helping to identify new drug targets and elucidate cellular pathways. The amenability of the imidazole scaffold to synthetic modification allows for the creation of libraries of related compounds. nih.gov

By screening these libraries, researchers can identify molecules with specific biological activities. For example, a DNA-encoded chemical library (DECL) screen was used to identify a cluster of compounds based on a central pyrrole-2,4-1H-dicarboxamide scaffold, which showed remarkable kinome selectivity. nih.gov A subsequent scaffold-hop to the corresponding imidazole resulted in increased biochemical potency, demonstrating the utility of this approach in drug discovery. nih.gov The synthesis of various derivatives and their evaluation against panels of cancer cell lines and specific molecular targets contributes to a deeper understanding of their structure-activity relationships (SAR) and helps in the design of more potent and selective therapeutic agents. nih.govnih.gov

Structure Activity Relationship Sar Studies of 4 1h Imidazol 1 Yl 2 Methylaniline Analogs

Identification of Key Structural Features and Pharmacophores for Bioactivity

The biological activity of 4-(1H-imidazol-1-yl)-2-methylaniline analogs is intrinsically linked to specific structural features that form the pharmacophore, the essential three-dimensional arrangement of functional groups required for interaction with a biological target. Research has identified several key components that are crucial for the bioactivity of this class of compounds.

The imidazole (B134444) ring is a fundamental component, often involved in critical binding interactions with target proteins. nih.gov Its nitrogen atoms can act as hydrogen bond acceptors or donors, and the aromatic nature of the ring allows for π-π stacking interactions. The aniline (B41778) moiety provides a versatile platform for substitution, and the position and nature of substituents on the phenyl ring can significantly modulate activity. The methyl group at the 2-position of the aniline ring has been shown to be important for maintaining a specific conformation that is favorable for binding.

For instance, in the context of anticancer activity, the imidazole and chalcone (B49325) moieties have been identified as important pharmacophores. mdpi.com Studies on related imidazole-containing compounds have demonstrated that the imidazole scaffold is a key structural motif in a variety of bioactive compounds with activities ranging from antifungal to anticancer. nih.gov

A general pharmacophore model for this class of compounds often includes:

A hydrogen bond donor/acceptor feature associated with the imidazole ring.

An aromatic ring feature from the phenyl group.

Specific hydrophobic features, such as the 2-methyl group.

Defined spatial relationships between these features.

The following table summarizes the key pharmacophoric features and their contributions to bioactivity.

| Pharmacophoric Feature | Contribution to Bioactivity |

| Imidazole Ring | Hydrogen bonding, π-π stacking, coordination with metal ions in metalloenzymes. |

| Aniline Ring | Aromatic interactions, scaffold for substitution to modulate properties. |

| 2-Methyl Group | Steric influence on conformation, hydrophobic interactions. |

| Substituents on the Aniline Ring | Can modulate electronic properties, solubility, and metabolic stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for predicting the activity of novel analogs and for guiding the design of more potent compounds.

For imidazole-based compounds, QSAR studies have been successfully employed to predict their activity against various targets. nih.govscispace.com These studies typically involve the calculation of a wide range of molecular descriptors, which quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then used to build predictive models. scispace.com

A hypothetical QSAR model for this compound analogs might take the form of the following equation:

pIC50 = c0 + c1logP + c2HD + c3MW + c4TPSA

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity of the molecule.

HD is the number of hydrogen bond donors.

MW is the molecular weight.

TPSA is the topological polar surface area.

c0-c4 are coefficients determined from the regression analysis.

Statistically sound and predictive QSAR models have been developed for various series of imidazole derivatives, aiding in the identification of key structural properties that influence their inhibitory activities. nih.gov The predictive power of these models is often validated through internal and external validation techniques to ensure their reliability. scispace.com

Ligand-Based and Receptor-Based SAR Approaches for Lead Optimization

Both ligand-based and structure-based approaches are employed to understand the SAR of this compound analogs and to guide lead optimization.

Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of active and inactive molecules to infer the pharmacophore and build predictive models. Techniques such as pharmacophore modeling and 3D-QSAR (e.g., Comparative Molecular Field Analysis - CoMFA, and Comparative Molecular Similarity Indices Analysis - CoMSIA) fall into this category. nih.govmdpi.com These methods can reveal the 3D molecular features that strongly affect the activity of the inhibitors. nih.gov

Receptor-based (or structure-based) approaches are employed when the 3D structure of the target protein is available, often determined through X-ray crystallography or NMR spectroscopy. Molecular docking studies can then be performed to predict the binding mode of the analogs within the active site of the target. mdpi.com This information is invaluable for understanding the key interactions between the ligand and the receptor and for designing new analogs with improved binding affinity. Structure-guided optimization has been successfully applied to other imidazole derivatives. nih.gov

The combination of ligand- and structure-based methods provides a powerful strategy for lead optimization. Insights from both approaches can be integrated to design new compounds with a higher probability of success.

Fragment-Based Drug Design and SAR Analysis

Fragment-based drug design (FBDD) is a powerful strategy for the discovery of lead compounds. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. Hits from this initial screen are then optimized and grown into more potent lead compounds.

The this compound scaffold can be considered as being composed of key fragments, such as the imidazole and substituted aniline moieties. In an FBDD approach, these or similar fragments could be identified through screening and then linked or grown to generate novel inhibitors. The SAR of these fragments is analyzed to understand how modifications affect their binding affinity and ligand efficiency.

For example, a fragment-based approach was successfully used to identify novel inhibitors of Phosphoinositide-Dependent Kinase-1 (PDK1), leading to the discovery of potent 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives. nih.gov This highlights the potential of FBDD in discovering novel chemotypes based on the imidazole core.

Optimization of Pharmacological Profiles through Targeted Structural Modification

For this compound analogs, targeted modifications can be made to different parts of the molecule:

Modification of the Imidazole Ring: Substitution on the imidazole ring can influence its electronic properties and steric interactions within the binding pocket.

Modification of the Aniline Ring: Introducing various substituents on the aniline ring can modulate lipophilicity, polarity, and metabolic stability. For example, introducing electron-withdrawing or electron-donating groups can alter the pKa of the aniline nitrogen and affect its interactions.

Modification of the Linker: If a linker is present between the imidazole and aniline moieties, its length and flexibility can be varied to optimize the spatial orientation of the two ring systems.

Structure-guided optimization of related 1H-imidazole-2-carboxylic acid derivatives has shown the importance of appropriate substituents at the 1-position of the imidazole ring to achieve potent inhibition. nih.gov Similarly, for other heterocyclic compounds, targeted modifications have led to significant improvements in activity. nih.gov

The following table provides examples of targeted structural modifications and their potential impact on the pharmacological profile.

| Modification | Potential Impact |

| Introduction of a halogen on the aniline ring | Increased lipophilicity, potential for halogen bonding. |

| Addition of a polar group (e.g., -OH, -NH2) | Increased hydrophilicity, potential for new hydrogen bonds. |

| Replacement of the 2-methyl group with a larger alkyl group | Altered steric fit, potential for increased hydrophobic interactions. |

| N-alkylation of the imidazole ring | Altered basicity and potential for new interactions. |

Through a systematic and iterative process of design, synthesis, and biological evaluation, the pharmacological profile of this compound analogs can be progressively optimized to yield drug candidates with desirable properties.

Mechanistic Elucidation of Biological Action of 4 1h Imidazol 1 Yl 2 Methylaniline

Molecular Target Identification and Validation (e.g., enzyme inhibition, receptor binding)

No publicly available research has identified or validated specific molecular targets for 4-(1H-Imidazol-1-yl)-2-methylaniline. There are no studies presenting data on its potential enzyme inhibition or receptor binding activities.

Cellular Pathway Perturbation Analysis and Signaling Cascade Investigations

There is no information available in scientific databases concerning the analysis of cellular pathway perturbations or investigations into signaling cascades affected by this compound.

Biochemical Assays for Elucidating Specific Mechanism of Action

No biochemical assays designed to elucidate the specific mechanism of action of this compound have been reported in the literature.

Gene Expression and Proteomic Analysis in Response to Compound Exposure

There are no published studies on gene expression or proteomic analysis in response to exposure to this compound. Therefore, no data is available to be presented in a tabular format.

Toxicological Assessment of 4 1h Imidazol 1 Yl 2 Methylaniline and Its Analogs

In Vitro Toxicity Screening and Cytotoxicity Profiling

In vitro studies are fundamental in toxicology for providing initial assessments of a compound's potential to cause harm to cells. For imidazole (B134444) derivatives, a range of studies has demonstrated cytotoxic effects across various cell lines, often in a dose-dependent manner.

Research into novel imidazole derivatives has consistently shown their potential to induce cellular toxicity. For example, studies on bis-imidazole, phenyl-substituted 1H-imidazole, and thiopene-imidazole analogs revealed dose-dependent cytotoxic actions. nih.gov The core imidazole nucleus itself has been shown to reduce the viability of cancer cell lines in a manner dependent on both time and concentration. researchgate.net

Further investigations into specific imidazole-based compounds have quantified their cytotoxic potency. Platinum(II) complexes incorporating (1-methyl-1H-imidazol-2-yl)-methanamine derivatives exhibited significant cytotoxic effects on the NCI-H460 lung cancer cell line, with some complexes showing potency comparable to the established chemotherapy agent cisplatin. nih.gov Similarly, a series of novel 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] nih.govresearchgate.netnih.govtriazol-3(5H)-imine derivatives were evaluated against human cancer cell lines, with the most active compounds showing IC50 values in the low micromolar range. nih.gov Other research on 2-thioxoimidazolidin-4-one derivatives also confirmed cytotoxicity against liver and colon cancer cell lines. nih.gov

The following table summarizes the cytotoxic activity of several imidazole analogs from various research studies.

| Compound/Analog Class | Cell Line(s) | Endpoint | Result (IC50/EC50 in µM) |

| N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] nih.govresearchgate.netnih.govtriazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide (5l) | SISO (cervical cancer) | IC50 | 2.38 |

| 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c] nih.govresearchgate.netnih.govtriazol-3(5H)-ylidene)benzamide (4e) | RT-112 (bladder cancer) | IC50 | 3.06 |

| Platinum(II) complex with (1-methyl-1H-imidazol-2-yl)-methanamine (Pt-4a) | NCI-H460 (lung cancer) | EC50 | 172.7 |

| Cisplatin (for comparison) | NCI-H460 (lung cancer) | EC50 | 78.3 |

| 2-thioxoimidazolidin-4-one derivative | HepG-2 (liver cancer) | IC50 | 2.33 µg/ml |

Computational and Predictive Toxicology Models (e.g., ADMET prediction, QSAR for toxicity)

Computational toxicology utilizes computer models to predict the toxic effects of chemicals, offering a rapid and cost-effective screening method. researchwithrutgers.comnih.govnih.govsemanticscholar.org These models, including Quantitative Structure-Activity Relationship (QSAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are valuable for prioritizing compounds for further testing.

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. scientific.net For imidazole derivatives, 3D-QSAR studies have been employed to understand the physicochemical properties influencing their biological effects. These models have highlighted the significance of steric, electrostatic, and hydrophobic features in determining the activity of imidazole compounds. rjptonline.orgpku.edu.cn For instance, one QSAR model developed for a series of imidazole derivatives identified atomic van der Waals volumes and atomic Sanderson electronegativities as significant descriptors for predicting activity. researchgate.net

ADMET prediction models assess the pharmacokinetic and toxicological properties of a compound. In silico analysis of novel imidazole-based drug candidates designed as heme oxygenase-1 (HO-1) inhibitors predicted favorable ADMET profiles. nih.gov The predictions suggested that the designed compounds would have acceptable oral availability and were likely to be non-mutagenic, non-tumorigenic, and non-irritant. nih.gov Such predictive analyses are crucial in early-stage research to identify candidates with a lower likelihood of failure due to poor pharmacokinetic or toxicity profiles.

The table below presents a summary of predicted ADMET properties for a series of computationally designed imidazole-based compounds. nih.gov

| Prediction Parameter | Compound M11 | Compound M26 | Compound M28 | Compound M31 |

| Oral Bioavailability | Acceptable | Acceptable | Acceptable | Acceptable |

| Mutagenicity | Non-mutagen | Non-mutagen | Non-mutagen | Non-mutagen |

| Tumorigenicity | Non-tumorigenic | Non-tumorigenic | Non-tumorigenic | Non-tumorigenic |

| Irritancy | Non-irritant | Non-irritant | Non-irritant | Non-irritant |

| Reproductive Effect | Non-detrimental | Non-detrimental | Non-detrimental | Non-detrimental |

Studies on Mechanisms of Toxic Response at the Cellular and Molecular Level

Understanding the mechanisms by which imidazole compounds exert toxicity is critical for risk assessment. Research has pointed to several key cellular and molecular pathways that are disrupted by these compounds.

A primary mechanism of toxicity for some imidazoles involves the induction of oxidative stress and mitochondrial dysfunction. nih.gov Studies have shown that certain imidazole derivatives can promote the production of reactive oxygen species (ROS), leading to an impaired redox balance within the cell. nih.gov This oxidative stress is often linked to the impairment of the mitochondrial membrane potential (MMP). nih.gov The antifungal agent ketoconazole, an imidazole derivative, has been shown to impair mitochondrial complex I activity, further supporting the role of mitochondria as a target for toxicity. oup.com

Another significant toxic response is the induction of programmed cell death, or apoptosis. The imidazole nucleus has been observed to increase levels of cleaved caspase 3, a key executioner enzyme in the apoptotic cascade. researchgate.net Furthermore, some cytotoxic platinum-imidazole complexes have been found to induce the expression of p53 and p21(Waf), proteins central to cell cycle arrest and apoptosis, in a manner similar to cisplatin. nih.gov

Direct interaction with and damage to DNA represents another molecular mechanism of toxicity. Certain imidazo-based heterocyclic derivatives have been shown to cause DNA fragmentation in human colon carcinoma (HCT-116) and colon adenocarcinoma (CT-26) cells at micromolar concentrations. nih.gov The ability of some platinum-imidazole complexes to readily enter cells and interact with nuclear DNA underscores this mechanism. nih.gov

Finally, the modulation of specific cellular signaling pathways has been identified as a mechanism of action. The anti-proliferative effects of some novel imidazole derivatives have been linked to the downregulation of AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/beta-catenin pathway. nih.gov

Hazard Identification and Dose-Response Assessment in Academic Contexts

Hazard identification involves determining the intrinsic toxic properties of a substance. For analogs of 4-(1H-Imidazol-1-yl)-2-methylaniline, data from regulatory notifications and scientific studies provide insight into potential hazards. The closely related analog, 4-(1H-imidazol-1-yl)aniline, has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.gov

The aggregated GHS information from notifications to the European Chemicals Agency (ECHA) identifies the following hazards for 4-(1H-imidazol-1-yl)aniline. nih.gov

| Hazard Class | Hazard Statement Code | Hazard Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation |

Dose-response assessment in academic research contexts characterizes the relationship between the dose of a compound and the incidence and severity of an adverse effect. In vitro studies consistently show that the cytotoxicity of imidazole derivatives is dose-dependent. nih.govresearchgate.net In vivo acute oral toxicity studies performed on Wistar rats with certain imidazo-based heterocyclic derivatives provided preliminary dose-response data. nih.gov In one such study, clear signs of toxicity were observed at a dose of 1000 mg/kg, while mortality occurred at 2000 mg/kg. nih.gov These academic studies are crucial for establishing initial toxicity profiles and guiding further investigation.

Future Research Directions and Translational Potential

Development of Next-Generation Imidazole-Aniline Derivatives with Enhanced Potency and Selectivity

The development of novel imidazole-aniline derivatives is a primary focus for enhancing therapeutic efficacy. The core structure of 4-(1H-Imidazol-1-yl)-2-methylaniline offers multiple points for chemical modification to optimize potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new analogs.

Key strategies for developing next-generation compounds include:

Substitution on the Aniline (B41778) and Imidazole (B134444) Rings: Introducing various functional groups on either the aniline or imidazole ring can significantly impact biological activity. For instance, the inclusion of electron-withdrawing groups on a terminal aniline has been shown to increase potency in some imidazole-based compounds. nih.gov

Scaffold Hopping and Hybridization: Replacing or combining the imidazole-aniline core with other known pharmacophores can lead to hybrid molecules with novel mechanisms of action or improved target engagement. Research on related benzimidazole-chalcone hybrids has demonstrated that such molecular hybridization can yield compounds with potent anti-proliferative activity. ijper.org

Isosteric Replacement: The substitution of atoms or groups of atoms with replacements that have similar physical or chemical properties can fine-tune the molecule's pharmacokinetic and pharmacodynamic profiles. For example, the imidazole core itself can be considered an essential isostere of other heterocycles like pyrazole (B372694) or triazole in the design of biologically active molecules. researchgate.net

Systematic exploration of these modifications, guided by biological screening, will facilitate the identification of derivatives with superior potency against specific biological targets and enhanced selectivity to minimize off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

AI and ML can be applied at various stages of the drug design pipeline:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen vast virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.govmdpi.com This allows researchers to prioritize which derivatives of this compound should be synthesized and tested.

Predictive Modeling (ADMET Properties): ML models can be trained on large datasets to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. mdpi.com This early-stage prediction helps in filtering out candidates with unfavorable pharmacokinetic profiles.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By defining specific criteria, such as high potency and selectivity for a target, these models can propose novel imidazole-aniline structures that may not be conceived through traditional medicinal chemistry approaches. nih.gov

QSAR Model Development: Quantitative Structure-Activity Relationship (QSAR) models, often developed using machine learning, establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net A 3D-QSAR model developed for a series of imidazole derivatives successfully identified key structural features for anticancer activity. researchgate.net

The table below summarizes the application of various AI/ML techniques in the optimization of imidazole-aniline derivatives.

| AI/ML Technique | Application in Drug Design | Potential Impact on Imidazole-Aniline Derivatives |

| Machine Learning (ML) | QSAR analysis, ADMET prediction, virtual screening. nih.govnih.gov | Rapidly predict the biological activity and pharmacokinetic profiles of new analogs, prioritizing synthesis efforts. mdpi.com |

| Deep Learning (DL) | De novo molecular generation, prediction of drug-target interactions. researchgate.net | Design novel derivatives with optimized properties and uncover new potential biological targets. |

| Graph Neural Networks (GNNs) | Molecular property prediction, optimization of chemical structures. mdpi.com | Enhance the accuracy of property prediction by learning from the graph structure of the molecules. mdpi.com |

| Natural Language Processing (NLP) | Analysis of scientific literature and patents to extract relevant chemical and biological data. researchgate.net | Accelerate research by systematically gathering and analyzing existing knowledge on imidazole-containing compounds. |

Exploration of Polypharmacology and Multi-Target Therapies for Complex Diseases

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex multifactorial diseases like cancer or neurodegenerative disorders. Polypharmacology, where a single drug interacts with multiple targets, is emerging as a promising therapeutic strategy. nih.gov The imidazole scaffold is known for its ability to interact with a wide range of biomolecules, making its derivatives prime candidates for the development of multi-target agents. nih.govnih.gov

Future research should focus on:

Target Deconvolution: Systematically identifying the multiple biological targets of this compound and its derivatives. This can be achieved through a combination of computational predictions and experimental techniques like chemical proteomics.

Rational Design of Multi-Target Ligands: Intentionally designing imidazole-aniline analogs that can modulate several key proteins in a disease pathway. For example, compounds containing the imidazole ring have been investigated as inhibitors of various targets including microtubules and protein kinases, which are both relevant in cancer therapy. nih.gov

Systems Biology Approaches: Utilizing computational models of biological networks to understand how a multi-target drug affects the entire cellular system. This can help predict both the therapeutic efficacy and potential side effects of polypharmacological agents.

The exploration of polypharmacology opens up new avenues for treating complex diseases where modulating a single target provides limited benefit. nih.gov

Advancements in Asymmetric Synthesis for Stereoselective Analogs with Defined Chirality

Chirality plays a critical role in the biological activity of drugs, as different stereoisomers (enantiomers) of a molecule can have vastly different pharmacological and toxicological profiles. The development of stereoselective analogs of this compound with defined chirality is essential for creating safer and more effective medicines.

Recent advancements in asymmetric synthesis provide powerful tools for achieving this goal. nih.gov Key methodologies applicable to the synthesis of chiral imidazole-aniline derivatives include:

Catalytic Enantioselective Synthesis: The use of chiral catalysts, including both metal complexes and organocatalysts, to produce a single desired enantiomer of a chiral product. nih.gov This approach is highly efficient and scalable. nih.gov Recent reports describe the catalytic enantioselective synthesis of axially chiral imidazoles, a structural feature that could be incorporated into novel aniline derivatives. nih.govnih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from natural sources to synthesize enantiomerically pure target molecules.

Diastereoselective Reactions: Introducing a chiral auxiliary to the molecule to direct the stereochemical outcome of a subsequent reaction, followed by the removal of the auxiliary.

The development of robust asymmetric synthetic routes will enable the production of stereochemically pure imidazole-aniline analogs, allowing for a precise evaluation of the biological activity of each stereoisomer and the selection of the most therapeutically beneficial candidate. nih.gov

Pathways for Preclinical Development and Mechanistic Understanding towards Therapeutic Applications

Translating a promising compound from a laboratory discovery into a therapeutic application requires a rigorous preclinical development process. For this compound and its optimized derivatives, this pathway involves a multi-pronged approach to establish a comprehensive profile of the compound's activity and mechanism of action.

The key stages in the preclinical development pathway include:

In Vitro Characterization: This involves a battery of cell-based assays to determine the compound's potency (e.g., IC50 values), selectivity against a panel of related targets, and effects on cellular functions such as proliferation, apoptosis, and signaling pathways. Imidazole derivatives have been evaluated against various cancer cell lines to determine their anti-proliferative potential. ijper.orgresearchgate.net

Target Identification and Validation: Elucidating the specific molecular target(s) through which the compound exerts its biological effect is crucial. Techniques such as affinity chromatography, used with ligands like 4-(1H-imidazol-1-yl)aniline, can help isolate and identify binding partners. nih.gov Once a target is identified, further experiments are needed to validate its role in the compound's mechanism of action.

Mechanistic Studies: Investigating the downstream cellular and molecular events that occur after the compound binds to its target. This provides a deeper understanding of how the compound works and can reveal biomarkers for monitoring its activity in future clinical studies.

In Vivo Efficacy Models: Evaluating the therapeutic potential of the compound in relevant animal models of disease. For instance, a preclinical evaluation of an imidazole-linked heterocycle in a mouse model of Alzheimer's disease demonstrated its ability to ameliorate cognitive impairment. nih.gov

Pharmacokinetic and Toxicological Studies: Assessing the ADMET properties of the compound in animal models to understand how it is absorbed, distributed, metabolized, and excreted, and to establish a preliminary safety profile.

A thorough and systematic preclinical evaluation is essential to build a strong data package to support the advancement of the most promising imidazole-aniline derivatives into clinical trials for human therapeutic use.

Q & A

What are the optimal synthetic routes for 4-(1H-Imidazol-1-yl)-2-methylaniline, and how can reaction conditions be systematically optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling imidazole derivatives with substituted anilines. For example, 4-(1H-imidazol-1-yl)-aniline analogs are synthesized via nucleophilic aromatic substitution under alkaline conditions (e.g., 10% aqueous NaOH at room temperature for 30 minutes) . To optimize yields, consider varying catalysts (e.g., Raney nickel vs. palladium on carbon to avoid dehalogenation byproducts) and solvents (ethanol vs. water), as demonstrated in similar imidazole derivative syntheses . Purification via recrystallization or column chromatography is critical for isolating high-purity products.

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Level: Basic

Methodological Answer:

Single-crystal X-ray diffraction (e.g., using ORTEP-3 software ) confirms bond lengths, angles, and substituent positions, particularly for distinguishing regioisomers (e.g., 2-methyl vs. 3-methyl analogs). NMR (1H/13C) is essential for verifying imidazole ring substitution patterns and methyl group positions. For example, NOESY experiments can identify spatial proximity between methyl and imidazole protons .

What bioassays are suitable for evaluating the anticancer potential of this compound derivatives?

Level: Advanced

Methodological Answer:

In vitro assays include:

- Enzyme inhibition: Test against recombinant human monoamine oxidases (MAO-A/B) using fluorometric or spectrophotometric methods .

- Antiproliferative activity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Derivatives with pyrimidine substituents (e.g., 4-(1H-imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine) show enhanced activity .

- Mechanistic studies: Apoptosis induction via flow cytometry (Annexin V/PI staining) and ROS generation assays .

How do structural modifications (e.g., substituent position, heterocycle fusion) impact the biological activity of this compound?

Level: Advanced

Methodological Answer:

- Substituent position: The 2-methyl group on the aniline ring enhances steric hindrance, potentially improving binding to hydrophobic enzyme pockets. In contrast, para-substituted imidazoles (e.g., 4-(dimethylamino)phenyl groups) increase electron density, affecting MAO inhibition .

- Heterocycle fusion: Pyrimidine-imidazole hybrids (e.g., 4-[4-(dimethylamino)phenyl]-6-(1H-imidazol-1-yl)pyrimidin-2-amine) exhibit dual kinase/MCT4 inhibition due to planar aromatic systems enabling π-π stacking .

How can computational modeling (e.g., DFT, molecular docking) guide the design of novel derivatives?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability. For example, electron-withdrawing groups lower LUMO energy, enhancing electrophilic interactions .

- Molecular docking: Use AutoDock Vina to simulate binding to targets like MAO-B (PDB: 2V5Z). Prioritize derivatives with hydrogen bonds to Gln206 or hydrophobic interactions with Tyr398 .

What strategies resolve contradictions in reported structure-activity relationships (SAR) for imidazole-aniline hybrids?

Level: Advanced

Methodological Answer:

- Meta-analysis: Compare datasets across studies to identify consensus trends (e.g., methyl vs. methoxy substituents). For instance, 2-methylaniline derivatives show consistent MAO inhibition, while 4-methoxy analogs vary due to solubility differences .

- Proteolytic stability assays: Test metabolic stability in liver microsomes to distinguish true activity from artifacts caused by compound degradation .

What are the key challenges in characterizing reaction intermediates during synthesis?

Level: Basic

Methodological Answer:

- LC-MS monitoring: Track intermediates like Schiff bases (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide) during hydrogenation steps .

- Isolation challenges: Use preparative TLC or HPLC for polar intermediates. For example, sodium borohydride reduction of ketone intermediates requires strict anhydrous conditions to avoid byproducts .

How does the compound’s unique aniline-imidazole moiety influence its chemical reactivity?

Level: Advanced

Methodological Answer:

- Electrophilic substitution: The imidazole ring directs electrophiles to the C-2 position, while the aniline’s amino group activates the para position for further functionalization .

- pH-dependent behavior: The imidazole’s pKa (~6.95) allows protonation in acidic environments, altering solubility and binding affinity in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.